Methyl 2-(3-formylphenyl)acetate
Overview
Description
Methyl 2-(3-formylphenyl)acetate is an organic compound with the molecular formula C10H10O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a formyl group at the third position and an ester group at the second position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-formylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-formylphenylacetic acid with methanol in the presence of an acid catalyst. Another method includes the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to form the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxyphenylacetic acid.
Reduction: Methyl 2-(3-hydroxymethylphenyl)acetate.
Substitution: Methyl 2-(3-aminophenyl)acetate.
Scientific Research Applications
Methyl 2-(3-formylphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: this compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 2-(3-formylphenyl)acetate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. The ester group can be hydrolyzed to release the active phenylacetic acid derivative, which exerts its effects through interactions with enzymes and receptors .
Comparison with Similar Compounds
- Methyl 2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-hydroxyphenyl)acetate
- Methyl 2-(2-formylphenyl)acetate
Comparison: Methyl 2-(3-formylphenyl)acetate is unique due to the presence of both a formyl and an ester group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, Methyl 2-(3,4-dimethoxyphenyl)acetate lacks the formyl group, limiting its reactivity in oxidation and reduction reactions .
Properties
IUPAC Name |
methyl 2-(3-formylphenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBFLSGFOHPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142327-44-4 | |
Record name | methyl 2-(3-formylphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.